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Cat. No.: B105911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
carboethoxyimidazole (also known as ethyl 1H-imidazole-2-carboxylate) as a versatile

building block in organic synthesis. Its unique structural features make it a valuable precursor

for a wide range of heterocyclic compounds, particularly in the development of pharmaceutical

agents.

Synthesis of 2-Carboethoxyimidazole
2-Carboethoxyimidazole can be synthesized through several methods. Below are detailed

protocols for two common approaches.

Synthesis from Imidazole
This method involves the carboxylation of imidazole followed by esterification.

Experimental Protocol:

To a 10 mL sealed Schlenk tube ventilated with CO₂, add imidazole (0.50 mmol), potassium

tert-butoxide (0.60 mmol), cesium carbonate (0.60 mmol), and DMF (3.0 mL).

Stir the mixture for 18 hours at 120 °C under a 0.10 MPa carbon dioxide atmosphere.
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After the reaction, add ethyl iodide (excess) to the reaction mixture in N,N-

dimethylformamide.

Heat the mixture at 50 °C to achieve regioselective N-alkylation and esterification.

Upon completion, the product can be isolated using standard work-up and purification

techniques, yielding ethyl 1H-imidazole-2-carboxylate.[1]

Improved Synthesis from 2-(Trichloromethyl)-1H-
imidazole
This protocol offers a high-yield synthesis from a readily available starting material.

Experimental Protocol:

Dissolve 2-(trichloromethyl)-1H-imidazole in ethanol (300 mL).

Slowly add concentrated sulfuric acid (98%, 30 mL, 522 mmol) dropwise with stirring,

maintaining the temperature below 25 °C.

Heat the reaction mixture to reflux and stir for 7 hours, then continue stirring at room

temperature overnight.

Remove the ethanol by distillation under reduced pressure.

Dilute the resulting suspension with ice water (200 mL) and adjust the pH to 5-6 with

concentrated ammonia, keeping the temperature below 5 °C.

Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum to

obtain the crude product.

Extract the filtrate with ethyl acetate (2 x 200 mL). Combine the organic phases, wash with

saturated brine, dry with anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure and combine it with the first batch of crude

product.
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Recrystallize the combined crude product from isopropyl ether to obtain pure ethyl 1H-

imidazole-2-carboxylate.[2]

Table 1: Synthesis of 2-Carboethoxyimidazole - Reaction Data

Method
Starting
Material

Reagents Solvent Yield (%) Reference

Carboxylation

/Esterification
Imidazole

CO₂,

KHMDS,

Ethyl

chloroformate

THF 76 [1]

From

Trichlorometh

yl derivative

2-

(Trichloromet

hyl)-1H-

imidazole

Ethanol,

H₂SO₄
Ethanol 64.3 [2]

Applications in the Synthesis of Pharmaceutical
Intermediates
2-Carboethoxyimidazole is a key intermediate in the synthesis of various active

pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of a key

intermediate for Olmesartan, an angiotensin II receptor antagonist used to treat high blood

pressure.[3][4]

Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-
imidazole-5-carboxylate (a Key Olmesartan Intermediate)
This multi-step synthesis highlights the utility of building upon the imidazole scaffold.

Experimental Workflow Diagram:
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Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Step 3: Grignard Reaction to Yield Olmesartan Intermediate

Sodium metal in Ethanol

Ethyl oxalate + Ethyl chloroacetate
(0-5 °C, 2h, then RT, 24h)

Work-up and Distillation

Diethyl 2-chloro-3-oxosuccinate

Butyramidinium in Ethanol

Add Diethyl 2-chloro-3-oxosuccinate
(RT, 1h, then 60-70 °C, 5h)

Work-up and Purification

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in THF

CH3MgBr in THF
(0 °C to RT)

Acid-base work-up and Purification

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of a key Olmesartan intermediate.
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Detailed Experimental Protocol:

Step 1: Diethyl 2-chloro-3-oxosuccinate (8)

Dissolve sodium metal (2.4g, 104mmol) in ethanol (30mL) and cool the solution to 0 °C.

To this solution, add ethyl oxalate (14g, 96mmol), followed by the dropwise addition of

ethyl chloroacetate (11g, 90mmol) at 0-5 °C over 2 hours.

Stir the mixture at room temperature for 24 hours and then concentrate under vacuum.

Dissolve the resulting salt in ice-cold water (20mL) and adjust the pH to 3 with dilute

hydrochloric acid.

Extract the mixture with EtOAc (3 x 20mL). Dry the combined organic layers and

evaporate the solvent.

Distill the product in a vacuum to yield diethyl 2-chloro-3-oxosuccinate as a pale yellow

liquid (11.9g, 59.5% yield).[5]

Step 2: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9)

Add diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) to a solution of butyramidinium in

ethanol over a 20-minute period at room temperature.

Stir the reaction at room temperature for 1 hour, then at 60-70 °C for 5 hours.

After evaporating the solvent under vacuum, add water (40mL) to the residue.

Extract the mixture with EtOAc (3 x 30mL). Dry the combined organic layers and

evaporate the solvent to give the product as a white solid (6.5g, 71% yield).[5]

Step 3: Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (2)

To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9) in THF, add CH₃MgBr

in THF at 0 °C.

Allow the reaction to warm to room temperature and stir until completion.
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Perform an acid-base work-up and purify the product to obtain a white solid with a purity of

99.5% by HPLC.[5]

Key Reactions of 2-Carboethoxyimidazole
N-Alkylation
The nitrogen atoms of the imidazole ring can be readily alkylated, a key step in modifying the

core structure for various applications.

General Experimental Protocol for N-Alkylation:

To a solution of the substituted imidazole (e.g., 2-carboethoxyimidazole, 1.0 equiv) in a

suitable solvent (e.g., acetonitrile, DMF, or DMSO), add a base (e.g., K₂CO₃ or KOH, 1.1

equiv).[2]

Stir the mixture at room temperature for 15 minutes.

Add the alkylating agent (e.g., an alkyl halide, 2.0 equiv) dropwise to the reaction mixture.[2]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, evaporate the solvent under reduced pressure.

Dissolve the crude product in ethyl acetate (50 mL) and wash the organic layer with water

and brine.

Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent in

vacuo.

Purify the resulting residue by column chromatography on silica gel.[2]

Table 2: N-Alkylation of Substituted Imidazoles - Reaction Conditions and Yields
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Imidazole
Substrate

Alkylatin
g Agent

Base Solvent
Reaction
Time (h)

Yield (%)
Referenc
e

4-

Nitroimidaz

ole

Ethyl

bromoacet

ate

K₂CO₃ CH₃CN 24 40 [2]

4-

Nitroimidaz

ole

Ethyl

bromoacet

ate

K₂CO₃ DMSO 24 35 [2]

4-

Nitroimidaz

ole

Ethyl

bromoacet

ate

K₂CO₃ DMF 24 30 [2]

2-methyl-5-

nitroimidaz

ole

Various

alkyl

halides

K₂CO₃ CH₃CN - 66-85 [6]

Logical Relationship Diagram for N-Alkylation Regioselectivity:

Factors Influencing N-Alkylation Regioselectivity

Outcome

Substituent Effects

Regioselective N-Alkylation

Electron-withdrawing groups favor alkylation at the more distant nitrogen.

Reaction Conditions

Base and solvent choice can influence the reaction pathway.

Nature of Alkylating Agent

Steric hindrance of the alkylating agent affects the site of attack.

Click to download full resolution via product page

Caption: Factors determining the regioselectivity of imidazole N-alkylation.
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Hydrolysis to Imidazole-2-carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is another

valuable synthetic intermediate.

Experimental Protocol:

To a stirred solution of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol) in water (10 ml),

slowly add 30% aqueous H₂O₂ solution (10 g) dropwise.

Continue the reaction at room temperature for 72 hours.

After completion, remove the water by distillation under reduced pressure at room

temperature to yield a white crystalline solid.

Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual

peroxide. The yield of imidazole-2-carboxylic acid is typically high (97.5%).[4]

Quantitative Data Summary
Table 3: Spectroscopic Data for Ethyl 1H-imidazole-2-carboxylate

Technique Data Reference

¹H NMR Consistent with the structure. [7]

¹³C NMR

Peaks at δ 158.86, 141.02,

120.49 ppm (for the

corresponding acid).

[4]

IR (KBr, cm⁻¹)

3392, 3124, 2861, 1618, 1502,

1462, 1421, 1388, 1322, 1108,

925, 910, 819, 797, 774 (for

the corresponding acid).

[4]

Mass Spec (MS)
[M+H]⁺ precursor at m/z

141.0659.
[8]
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This document provides a foundational guide to the synthesis and application of 2-
carboethoxyimidazole. The provided protocols and data are intended to assist researchers in

utilizing this versatile building block for the synthesis of complex organic molecules and in the

development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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